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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072

Abstract: This guide provides a detailed technical overview and experimental protocols for the
structural elucidation of 5-Bromo-4-methyl-2-nitroanisole (CsHsBrNOs, MW: 246.06 g/mol )
using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and
data interpretation are designed for researchers in synthetic chemistry and drug development,
emphasizing the causality behind experimental choices to ensure robust and reproducible
results.

Structure of 5-Bromo-4-methyl-2-nitroanisole:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise
information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 5-Bromo-4-methyl-2-nitroanisole, *H and 3C NMR are used to confirm the substitution
pattern on the aromatic ring and verify the presence of methyl and methoxy functional groups.

Guiding Principles of NMR Analysis

The chemical shift (8) of a nucleus in an NMR spectrum is highly sensitive to its electronic
environment. Electron-withdrawing groups (like -NO2) deshield nearby nuclei, shifting their
signals downfield (to a higher ppm value), while electron-donating groups (-OCHs, -CHs) cause
shielding and an upfield shift. This principle is fundamental to assigning the signals in the
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spectra of substituted aromatics. For this molecule, the interplay between the strongly
withdrawing nitro group, the donating methoxy and methyl groups, and the halogen (bromine)
creates a distinct and predictable spectral fingerprint.

Predicted *H NMR Spectral Analysis

The *H NMR spectrum is expected to show four distinct signals corresponding to the two
aromatic protons, the methoxy protons, and the methyl protons.

e Aromatic Protons (H-3, H-6): Two singlets are anticipated in the aromatic region (typically
7.0-8.5 ppm).

o The proton at the C-3 position (H-3), situated between the electron-withdrawing nitro
group and the electron-donating methoxy group, is expected to be the most deshielded,
appearing furthest downfield.

o The proton at the C-6 position (H-6), flanked by the bromine and methyl groups, will
appear more upfield relative to H-3.

o Methoxy Protons (-OCHs): A sharp singlet corresponding to the three methoxy protons is
expected around 3.9-4.1 ppm. The deshielding effect is due to the adjacent oxygen atom.

o Methyl Protons (-CHs): A singlet for the three methyl protons attached to the aromatic ring
will appear further upfield, typically in the 2.3-2.5 ppm range.

Predicted **C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum will display eight signals, one for each unique carbon
atom in the molecule.

» Aromatic Carbons: Six distinct signals will appear in the aromatic region (~110-160 ppm).
The carbon atoms directly attached to substituents (C-1, C-2, C-4, C-5) will have their
chemical shifts significantly influenced by those groups. The C-2 carbon (bearing the nitro
group) and C-1 carbon (bearing the methoxy group) are expected to be the most downfield
among the ring carbons.

¢ Aliphatic Carbons:
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o The methoxy carbon (-OCHs) signal is expected around 55-60 ppm.

o The methyl carbon (-CHs) signal will be the most upfield, appearing around 15-20 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for sample preparation and data acquisition.
Deuterated chloroform (CDCIs) is selected as the solvent due to its excellent ability to dissolve
a wide range of organic compounds and its well-characterized residual solvent peak. [1]

o Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-4-methyl-2-nitroanisole and
dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
v/v Tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

 Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into
the NMR magnet.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDClIs solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity.

e Acquisition of *H Spectrum:
o Set the spectral width to cover a range of 0-12 ppm.

o Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse). Typically,
16-32 scans are sufficient for a sample of this concentration.

o Reference the spectrum to the TMS signal at 0.00 ppm.
e Acquisition of 3C Spectrum:
o Switch the probe to the 3C nucleus frequency.

o Set the spectral width to 0-220 ppm.
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o Use a proton-decoupled pulse sequence to obtain a spectrum of singlets. A larger number
of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

o Reference the spectrum to the residual CDCls signal at 77.16 ppm or the TMS signal at
0.00 ppm. [2]7. Data Processing: Apply Fourier transformation, phase correction, and
baseline correction to the acquired Free Induction Decay (FID) to obtain the final

spectrum.
Data Summary: Predicted NMR Assignments
Predicted
) ] Chemical o ) ]

Analysis Signal _ Multiplicity Integration Assignment
Shift (3,
ppm)

1H NMR 1 ~7.8-8.0 Singlet 1H Ar-H (H-3)

2 ~72-74 Singlet 1H Ar-H (H-6)

3 ~3.9-4.1 Singlet 3H -OCHs

4 ~2.3-25 Singlet 3H -CHs

13C NMR 1-6 ~110 - 160 Singlet - 6 X Ar-C

7 ~56 - 60 Singlet - -OCHs

8 ~16 - 20 Singlet - -CHs

Workflow Diagram: NMR Analysis

Sample Preparation
g Dissolve in d Sample
0.6 mL CDCI3 + TMS Sy

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and analysis.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups within a molecule. It works by measuring the absorption of infrared radiation, which
excites molecular vibrations (stretching, bending).

Guiding Principles of FT-IR Analysis

Specific chemical bonds absorb infrared radiation at characteristic frequencies. By analyzing
the absorption bands in an IR spectrum, we can confirm the presence of key functional groups.
For 5-Bromo-4-methyl-2-nitroanisole, we expect to identify vibrations corresponding to the
nitro group, the aromatic ring, the ether linkage, and the C-Br bond.

Predicted IR Spectrum Analysis

The spectrum is predicted to show several key absorption bands:

e N-O Stretching (Nitro Group): The most prominent features will be two strong absorption
bands corresponding to the asymmetric and symmetric stretching of the -NOz group,
appearing around 1520-1560 cm~! and 1340-1370 cm™1, respectively.

e C-O-C Stretching (Ether): A strong band for the aryl-alkyl ether C-O asymmetric stretch is
expected in the 1240-1280 cm~1 region. A symmetric stretch may appear near 1020-1060
cm~L,

e Aromatic C=C Stretching: Medium to weak absorptions from the stretching of the carbon-
carbon double bonds in the benzene ring are expected in the 1450-1600 cm~* region.

e C-H Stretching:

o Aromatic C-H stretching will produce weak to medium bands just above 3000 cm~1 (e.qg.,
3050-3100 cm™1).

o Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000
cm~1! (e.g., 2850-2960 cm™1).
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o C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region, typically
between 500-680 cm~1. This region can be complex, but its presence is an important
confirmation.

Experimental Protocol: FT-IR (ATR Method)

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no
sample preparation, making it ideal for rapid analysis of solid powders. [3]

 Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
[4]2. Background Spectrum: With the clean, empty ATR anvil in place, collect a background
spectrum. This is crucial to subtract the spectral contributions of atmospheric CO2z and water
vapor.

o Sample Application: Place a small amount (a few milligrams) of the solid 5-Bromo-4-methyl-
2-nitroanisole powder directly onto the ATR crystal.

o Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure good
contact between the sample and the crystal surface. [5]5. Sample Spectrum Acquisition:
Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-
to-noise ratio over a range of 4000-400 cm™1.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Cleaning: After analysis, raise the anvil and thoroughly clean the sample from the crystal
surface using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Data Summary: Predicted FT-IR Absorption Bands
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Wavenumber (cm~1)  Intensity Vibration Type Functional Group
3050 - 3100 Medium-Weak C-H Stretch Aromatic
_ Aliphatic (-CHs, -
2850 - 2960 Medium C-H Stretch
OCHs)
N=0O Asymmetric )
1520 - 1560 Strong Nitro (-NOz2)
Stretch
1450 - 1600 Medium-Weak C=C Stretch Aromatic Ring
N=0O Symmetric )
1340 - 1370 Strong Nitro (-NOz2)
Stretch
C-O-C Asymmetric
1240 - 1280 Strong Aryl-Alkyl Ether
Stretch
500 - 680 Medium-Strong C-Br Stretch Bromoalkane

Workflow Diagram: FT-IR (ATR) Analysis
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Caption: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation

analysis, offers valuable clues about the molecule's structure.
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Guiding Principles of Electron lonization (El) MS

Electron lonization (EI) is a "hard" ionization technique where the sample is bombarded with
high-energy electrons (typically 70 eV). [6][7]This process ejects an electron from the molecule,
forming a radical cation known as the molecular ion (M*e). The excess energy imparted during
ionization causes the molecular ion to fragment in a reproducible manner. Analyzing this
fragmentation pattern helps piece together the molecular structure. A key feature for
halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, 7°Br and 8B,
in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (M* and M+2)
for any bromine-containing fragment, which is a powerful diagnostic tool. [8][9]

Predicted Mass Spectrum Analysis

e Molecular lon (M*e): The spectrum will show a prominent molecular ion peak cluster. Given
the molecular formula CsHs”°BrNOs, the M* peak will be at m/z 245. The corresponding M+2
peak for the 8Br isotope will be at m/z 247, with an intensity nearly equal to the M* peak.

o Key Fragmentation Pathways: The high-energy EI process is expected to induce several

characteristic fragmentations:
o Loss of *CHs (M-15): Fragmentation of the methyl group, leading to ions at m/z 230/232.

o Loss of NO2 (M-46): Cleavage of the nitro group, a common pathway for nitroaromatics,
resulting in a significant fragment at m/z 199/201.

o Loss of *OCHs (M-31): Cleavage of the methoxy group, giving ions at m/z 214/216.

o Loss of Bre (M-79/81): Loss of the bromine radical to give an ion at m/z 166.

Experimental Protocol: GC-MS (El) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and
thermally stable compounds like 5-Bromo-4-methyl-2-nitroanisole.

o Sample Preparation: Prepare a dilute solution of the sample (~100 pug/mL) in a volatile

organic solvent such as ethyl acetate or dichloromethane.

¢ GC-MS System Setup:
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o Injector: Set the injector temperature to ~250 °C.
o GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

o Oven Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then
ramp up to 280 °C at a rate of 15 °C/min.

o Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

e Injection: Inject 1 pL of the sample solution into the GC. The sample is vaporized and
separated based on its boiling point and interaction with the column'’s stationary phase.

 lonization: As the compound elutes from the GC column, it enters the MS ion source, where
it is ionized by electron impact (El) at 70 eV.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and the signal is processed by the data system
to generate a mass spectrum.

Data Summary: Predicted Key MS Fragments

m/z (Mass-to-Charge Ratio) Proposed Identity Significance

Molecular lon (M*e), confirms
245 | 247 [CsHsBrNO3]*e molecular weight and

presence of one Br atom

230/ 232 [M - CHs]* Loss of a methyl radical
214 /216 [M - OCHs]* Loss of a methoxy radical
199 /201 [M - NO2]* Loss of a nitro group

166 [M - Br]* Loss of a bromine radical

Workflow Diagram: GC-MS Analysis
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Caption: Workflow for GC-MS analysis with Electron lonization.

Conclusion

The combined application of NMR, FT-IR, and Mass Spectrometry provides a self-validating
system for the unambiguous structural confirmation of 5-Bromo-4-methyl-2-nitroanisole.
NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies the key functional
moieties, and MS confirms the molecular weight and provides structural clues through
predictable fragmentation. Following the detailed protocols and interpretative guidelines
presented in this note will enable researchers to generate high-quality, reproducible data

essential for synthesis validation, quality control, and regulatory submissions in the field of drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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